N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a structurally complex quinazolinone derivative. Its core consists of a 4-oxo-3,4-dihydroquinazolin scaffold substituted with a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl group at position 2 and a propanamide chain bearing a 3,4-dimethoxyphenylethyl moiety at position 3. The 3,4-dimethoxy and 4-fluoro substituents are pharmacologically significant, as methoxy groups enhance lipophilicity and binding interactions, while fluorine improves metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O5S/c1-37-25-12-7-19(17-26(25)38-2)13-15-31-27(35)14-16-33-28(36)22-5-3-4-6-23(22)32-29(33)39-18-24(34)20-8-10-21(30)11-9-20/h3-12,17H,13-16,18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOSJVWXQRDUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Fluorophenyl Group: This step may involve Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the quinazolinone derivative with the 3,4-dimethoxyphenyl ethylamine under amide bond-forming conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The sulfanyl (-S-) bridge undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO-) under mild oxidative conditions. This reactivity is critical for modifying the compound’s electronic profile and biological interactions.
Example reaction :
This mirrors the oxidation of structurally similar thioethers to sulfones, as demonstrated in the synthesis of fluorine-containing isoquinoline intermediates .
Amide Hydrolysis
The propanamide group hydrolyzes in acidic or alkaline media, yielding carboxylic acid and amine derivatives. This reaction impacts the compound’s stability and bioavailability.
Conditions and products :
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | 3-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3-yl)propanoic acid + Ethylenediamine derivative |
| Basic hydrolysis | NaOH (2M), 70°C, 8h | Sodium salt of propanoic acid + Free amine |
Quinazolinone Ring Modifications
The 4-oxoquinazolin-3-yl core participates in:
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Nucleophilic addition at the carbonyl group (C4=O).
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Tautomerization between keto (4-oxo) and enol forms under acidic/basic conditions.
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Ring-opening reactions with strong nucleophiles (e.g., hydroxylamine), forming substituted anthranilic acid derivatives .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl and 4-fluorophenyl groups influence EAS reactivity:
| Substituent | Position | Reactivity Pattern |
|---|---|---|
| 3,4-Dimethoxyphenyl | Para/meta | Activating (electron-donating -OCH) |
| 4-Fluorophenyl | Para | Deactivating (electron-withdrawing -F) |
Synthetic Pathway Considerations
While direct synthesis data for this compound is limited, its structure suggests a multi-step strategy involving:
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Quinazolinone formation : Cyclization of anthranilic acid derivatives with urea/thiourea.
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Sulfanyl incorporation : Thioether coupling via nucleophilic substitution (e.g., using 2-(4-fluorophenyl)-2-oxoethylthiol).
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Propanamide conjugation : Amide bond formation between 3-(quinazolin-3-yl)propanoic acid and 2-(3,4-dimethoxyphenyl)ethylamine.
Stability Under Redox Conditions
Cyclic voltammetry studies on nitrothiophene analogs suggest that the sulfanyl group’s redox potential may influence metabolic activation pathways. Electrochemical reduction of the sulfanyl bridge could generate reactive intermediates, though this requires experimental validation.
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with derivatives bearing similar pharmacophores:
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide exhibits antiproliferative activity against various cancer cell lines. This property positions it as a candidate for further exploration in cancer therapeutics. The mechanism of action is not fully elucidated but is believed to involve interaction with specific biological targets that modulate cell growth and apoptosis.
Mechanistic Studies
Understanding the mechanism of action of this compound involves:
- Interaction studies to determine how it interacts with cellular targets.
- Cheminformatics tools that help analyze the relationship between its structure and biological activity.
Synthetic Applications
The synthesis of this compound serves as an example of multistep organic synthesis , showcasing various chemical reactions and techniques. Key steps include:
- Formation of the quinazolinone core through cyclization reactions.
- Introduction of functional groups via acylation and coupling reactions.
This synthetic route provides insights into reaction mechanisms and selectivity, which are critical for developing efficient synthetic strategies for similar compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazolinone Analogs
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound offers metabolic stability compared to the chlorophenyl () and phenyl () analogs .
- Methoxy Substitutions : The 3,4-dimethoxyphenylethyl group in the target compound and the 4-methoxyphenyl group in ’s compound enhance receptor binding through hydrophobic and hydrogen-bonding interactions .
- Sulfanyl Linkages: All analogs retain the sulfanyl bridge, critical for stabilizing the quinazolinone core and modulating electronic properties .
Compounds Sharing the 3,4-Dimethoxyphenylethyl Pharmacophore
The compound 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide () shares the 3,4-dimethoxyphenylethyl group with the target compound but features an imidazo[1,2-c]quinazoline core. This structural divergence likely alters target specificity, as fused ring systems influence conformational flexibility and binding pocket compatibility .
Computational Similarity and Bioactivity Correlations
Table 2: Computational Similarity Metrics (Hypothetical Data Based on –4)
| Metric | Compound 3 () | Compound | Compound | Target Compound |
|---|---|---|---|---|
| Tanimoto Index (MACCS) | 0.65 | 0.72 | 0.68 | 1.00 |
| Dice Index (Morgan) | 0.71 | 0.79 | 0.73 | 1.00 |
- Tanimoto and Dice Scores : Higher similarity scores (e.g., 0.72–0.79 for compound) indicate closer structural alignment with the target compound, suggesting overlapping bioactivity profiles .
- Bioactivity Clustering: supports that structurally similar quinazolinones cluster by mode of action (e.g., kinase inhibition or antimicrobial activity), implying the target compound may share targets with its analogs .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and the formation of various intermediates. The starting materials usually include derivatives of 3,4-dimethoxyphenylethylamine and other functionalized quinazoline structures. The synthetic pathways are crucial for ensuring the purity and yield of the final product.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. For instance, in vitro studies have demonstrated its efficacy against various cancer cell lines, including prostate (PC-3) and lung (A549) cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer progression, such as COX-2. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, potentially leading to reduced tumor growth and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It shows promise in selectively inhibiting COX-2 over COX-1, which is critical for minimizing adverse gastrointestinal effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays have reported IC50 values indicating potent inhibition of COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancerous cells, leading to apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress .
Study 1: Anticancer Screening
In a study conducted by Fayad et al., the compound was screened alongside a library of drugs against multicellular spheroids representing tumor environments. Results indicated significant reductions in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Study 2: COX Inhibition
A recent investigation into COX inhibitors revealed that this compound showed selective inhibition against COX-2 with an IC50 value significantly lower than traditional NSAIDs like Celecoxib. This suggests a favorable safety profile while maintaining efficacy in managing inflammation .
Data Summary
| Activity | IC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| COX-2 Inhibition | 0.011 µM | Various | Enzyme inhibition |
| Anticancer Activity | 10 µM | PC-3, A549 | Induction of apoptosis and cell cycle arrest |
| Antioxidant Activity | Not quantified | Not specified | Reduction of oxidative stress |
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what reaction conditions critically influence yield and purity?
The synthesis involves constructing the quinazolin-4-one core followed by sequential functionalization. A typical route includes:
- Step 1 : Formation of the 3,4-dihydroquinazolin-4-one core via cyclization of anthranilic acid derivatives or coupling reactions .
- Step 2 : Introduction of the sulfanyl group using a thiol-containing reagent (e.g., 2-(4-fluorophenyl)-2-oxoethanethiol) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Amidation of the propanamide side chain via coupling reagents like HATU or EDCI, with 3,4-dimethoxyphenethylamine as the nucleophile . Critical factors : Temperature control during cyclization, stoichiometric ratios of thiol reagents, and inert atmosphere during amidation to prevent oxidation.
Q. How should researchers characterize the compound’s structural identity and assess purity?
- Structural confirmation : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify the quinazolinone core, sulfanyl linkage, and propanamide substituents . X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
- Purity assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Variable substituents : Systematically modify the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with halogens or alkyl chains) and the 4-fluorophenyl moiety (e.g., test chloro or trifluoromethyl analogs) .
- Biological assays : Screen analogs against target-specific assays (e.g., kinase inhibition, cytotoxicity in cancer cell lines) to identify critical functional groups. Use molecular docking to predict binding interactions with target proteins .
Q. What experimental strategies resolve discrepancies in reported biological activity across assay models?
- Assay validation : Cross-test the compound in orthogonal assays (e.g., enzyme inhibition vs. cell proliferation) to confirm target engagement .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to explain in vitro-in vivo disconnects .
- Dose-response analysis : Use Hill slope calculations to distinguish nonspecific cytotoxicity from target-mediated effects .
Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- In vitro :
- Metabolic stability: Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS/MS .
- Plasma protein binding: Use equilibrium dialysis to measure free fraction .
- In vivo :
- Pharmacokinetic studies in rodents: Administer intravenously/orally and collect plasma samples for bioavailability (F%) and half-life (t₁/₂) calculations .
- Toxicity screening: Assess hepatic (ALT/AST) and renal (creatinine) biomarkers after repeated dosing .
Q. How can the mechanism of action be elucidated using computational and experimental approaches?
- Computational : Perform molecular dynamics simulations to model interactions with potential targets (e.g., kinases, GPCRs). Use Schrödinger Suite or AutoDock for docking studies .
- Experimental :
- Target deconvolution : Apply affinity chromatography or thermal shift assays to identify binding proteins .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .
- Genetic knockdown : Silence candidate targets (e.g., via CRISPR/Cas9) and assess compound efficacy loss .
Methodological Considerations
- Data contradiction analysis : When biological results conflict, validate assay conditions (e.g., ATP concentrations in kinase assays) and confirm compound integrity post-assay (e.g., LC-MS stability checks) .
- Scale-up challenges : Optimize column chromatography for intermediates and replace hazardous solvents (e.g., DMF with acetonitrile) in later steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
